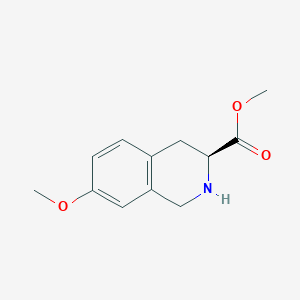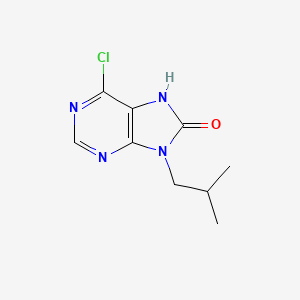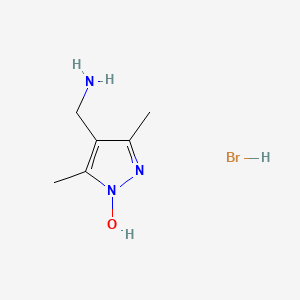
(S)-Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-7-Metoxi-1,2,3,4-tetrahidroisoquinolina-3-carboxilato de metilo es un compuesto quiral que pertenece a la clase de las tetrahidroisoquinolinas. Estos compuestos son conocidos por sus diversas actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-7-Metoxi-1,2,3,4-tetrahidroisoquinolina-3-carboxilato de metilo generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como la 7-metoxi-1,2,3,4-tetrahidroisoquinolina.
Resolución quiral: El centro quiral se introduce mediante un proceso de resolución que utiliza catalizadores o reactivos quirales.
Esterificación: El grupo carboxilato se introduce mediante reacciones de esterificación que utilizan metanol y catalizadores apropiados.
Métodos de producción industrial
Los métodos de producción industrial pueden implicar versiones optimizadas de las rutas sintéticas anteriores, centrándose en un alto rendimiento y pureza. Se pueden emplear técnicas como la síntesis de flujo continuo y los procesos automatizados para aumentar la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-7-Metoxi-1,2,3,4-tetrahidroisoquinolina-3-carboxilato de metilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Empleando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Reacciones de sustitución nucleófila o electrófila que utilizan reactivos como halógenos o agentes alquilantes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(S)-7-Metoxi-1,2,3,4-tetrahidroisoquinolina-3-carboxilato de metilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en la síntesis de moléculas complejas.
Biología: Estudiado por sus posibles efectos sobre los sistemas biológicos, incluida la inhibición enzimática y la unión a receptores.
Medicina: Investigado por sus posibles propiedades terapéuticas, como efectos antiinflamatorios o neuroprotectores.
Industria: Utilizado en la producción de productos farmacéuticos y productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de (S)-7-Metoxi-1,2,3,4-tetrahidroisoquinolina-3-carboxilato de metilo implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede modular vías bioquímicas al inhibir o activar estas dianas, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
®-7-Metoxi-1,2,3,4-tetrahidroisoquinolina-3-carboxilato de metilo: El enantiómero del compuesto con posibles actividades biológicas diferentes.
7-Metoxi-1,2,3,4-tetrahidroisoquinolina: El compuesto padre sin el centro quiral.
1,2,3,4-Tetrahidroisoquinolina-3-carboxilato de metilo: Un compuesto similar que carece del grupo metoxi.
Singularidad
(S)-7-Metoxi-1,2,3,4-tetrahidroisoquinolina-3-carboxilato de metilo es único debido a su configuración quiral específica y grupos funcionales, que pueden conferir actividades biológicas y reactividad química distintas en comparación con sus análogos.
Propiedades
Número CAS |
150417-23-5 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
methyl (3S)-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-15-10-4-3-8-6-11(12(14)16-2)13-7-9(8)5-10/h3-5,11,13H,6-7H2,1-2H3/t11-/m0/s1 |
Clave InChI |
LJVPCXOJDJXQEA-NSHDSACASA-N |
SMILES isomérico |
COC1=CC2=C(C[C@H](NC2)C(=O)OC)C=C1 |
SMILES canónico |
COC1=CC2=C(CC(NC2)C(=O)OC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Methyl-6-nitro-9H-pyrido[3,4-B]indole](/img/structure/B11880993.png)


![Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester](/img/structure/B11881003.png)







![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B11881055.png)

